[4-(2-Methylpropyl)phenyl]methanol
Overview
Description
Benzenemethanol, 4-(2-methylpropyl)-, also known as 4-isobutylbenzyl alcohol, is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . This compound is a derivative of benzyl alcohol, where the benzene ring is substituted with a 4-(2-methylpropyl) group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(2-methylpropyl)- can be achieved through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzyl alcohol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4-(2-methylpropyl)- often involves the catalytic hydrogenation of 4-(2-methylpropyl)benzaldehyde. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-methylpropyl)benzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to the corresponding hydrocarbon, 4-(2-methylpropyl)toluene, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-(2-methylpropyl)benzyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-(2-methylpropyl)benzaldehyde.
Reduction: 4-(2-methylpropyl)toluene.
Substitution: 4-(2-methylpropyl)benzyl chloride.
Scientific Research Applications
Benzenemethanol, 4-(2-methylpropyl)- is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: The parent compound of Benzenemethanol, 4-(2-methylpropyl)-, with a simpler structure lacking the 4-(2-methylpropyl) group.
4-Isobutylbenzaldehyde: An oxidation product of Benzenemethanol, 4-(2-methylpropyl)-, with an aldehyde functional group instead of a hydroxyl group.
4-(2-Methylpropyl)toluene: A reduction product of Benzenemethanol, 4-(2-methylpropyl)-, where the hydroxyl group is replaced by a methyl group.
Uniqueness
Benzenemethanol, 4-(2-methylpropyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLPKKJTRFTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562294 | |
Record name | [4-(2-Methylpropyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110319-85-2 | |
Record name | 4-(2-Methylpropyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110319-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Methylpropyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(2-methylpropyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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